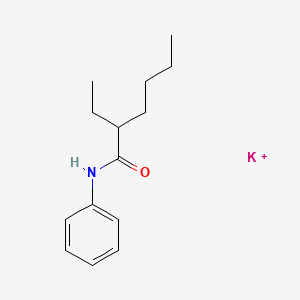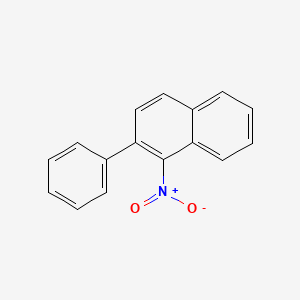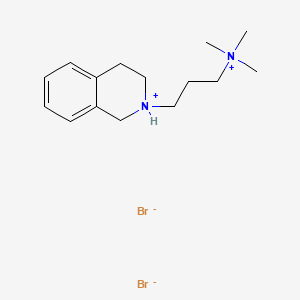
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonic acid compounds .
Applications De Recherche Scientifique
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- ((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt
- ((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt
Uniqueness
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
94113-37-8 |
|---|---|
Formule moléculaire |
C5H27N5O6P2 |
Poids moléculaire |
315.25 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
Clé InChI |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



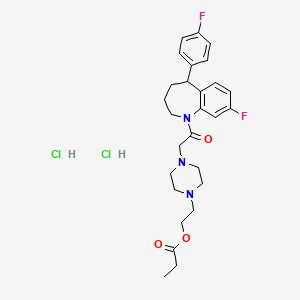
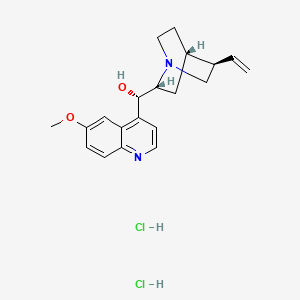
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
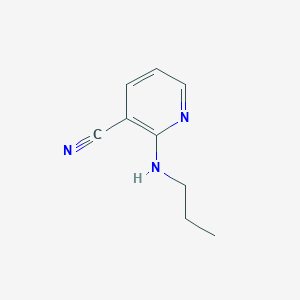
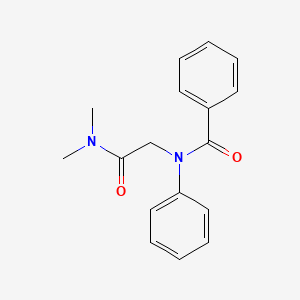
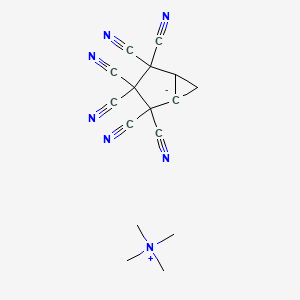
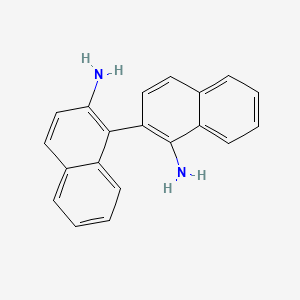
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)


